5-Chloro-3-nitropicolinaldehyde

概要

説明

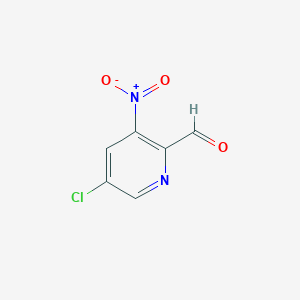

5-Chloro-3-nitropicolinaldehyde is an organic compound with the molecular formula C6H3ClN2O3. It is a derivative of picolinaldehyde, characterized by the presence of a chlorine atom at the 5-position and a nitro group at the 3-position on the pyridine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .

準備方法

The synthesis of 5-Chloro-3-nitropicolinaldehyde typically involves the nitration of 5-chloropicolinaldehyde. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields this compound as the primary product .

Industrial production methods for this compound are not extensively documented, but laboratory-scale synthesis methods are well-established. The reaction conditions, such as temperature and concentration of reagents, are optimized to achieve high yields and purity of the product .

化学反応の分析

5-Chloro-3-nitropicolinaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

The major products formed from these reactions include 5-amino-3-nitropicolinaldehyde, 5-substituted-3-nitropicolinaldehyde derivatives, and 5-chloro-3-nitropicolinic acid .

科学的研究の応用

5-Chloro-3-nitropicolinaldehyde is utilized in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: Derivatives of this compound are explored for their pharmacological potential. The compound’s structural features are modified to enhance its efficacy and reduce toxicity.

作用機序

The mechanism of action of 5-Chloro-3-nitropicolinaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, altering their function .

類似化合物との比較

5-Chloro-3-nitropicolinaldehyde can be compared with other similar compounds, such as:

5-Chloro-2-nitropyridine: Similar in structure but lacks the aldehyde group, affecting its reactivity and applications.

3-Nitropicolinaldehyde:

5-Chloro-3-nitrobenzaldehyde: Contains a benzene ring instead of a pyridine ring, leading to different chemical properties and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields .

生物活性

5-Chloro-3-nitropicolinaldehyde is a chemical compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, and the implications of its use in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro and nitro group on the picolinaldehyde structure. The compound can be represented by the following molecular formula:

- Molecular Formula : C_6H_4ClN_3O_3

- CAS Number : 1086838-13-2

The compound's physical properties include:

| Property | Value |

|---|---|

| Log P (octanol-water) | 0.38 to 1.46 |

| BBB Permeant | No |

| CYP Inhibition | None reported |

Synthesis

The synthesis of this compound typically involves the introduction of a nitro group onto a chlorinated picolinaldehyde precursor. Various methods have been explored, including electrophilic substitution reactions that are standard in organic synthesis.

Antimicrobial Properties

Research indicates that derivatives of chlorinated and nitro-substituted aromatic compounds often exhibit significant antimicrobial activity. For instance, related compounds have demonstrated efficacy against various bacterial strains, including resistant strains such as Staphylococcus aureus . While specific data on this compound's antimicrobial activity is limited, its structural analogs have shown promising results.

Antioxidant Activity

Compounds with similar structural motifs have been evaluated for their antioxidant properties. For example, studies suggest that nitro-substituted derivatives can exhibit enhanced radical scavenging abilities, which are crucial for mitigating oxidative stress in biological systems . Although direct studies on this compound are sparse, its potential as an antioxidant warrants further investigation.

Anti-parasitic Activity

Notably, research has highlighted the potential of nitro-substituted compounds in treating parasitic infections such as leishmaniasis. A study demonstrated that certain dinitrosulfanilamide derivatives exhibited significant inhibitory activity against Leishmania parasites . This suggests that this compound could be explored for similar therapeutic applications.

Case Studies and Research Findings

- Antimicrobial Screening : A study synthesized various nitro-substituted salicylanilides, some of which showed potent antimicrobial effects against multiple strains of bacteria and fungi. The most active compounds were noted to inhibit growth at low concentrations .

- Antioxidant Evaluation : Research on related compounds indicated that those with nitro substitutions often displayed higher antioxidant activities compared to their non-nitro counterparts. This suggests a promising avenue for exploring this compound in oxidative stress-related conditions .

- Anti-leishmanial Activity : The potential for anti-parasitic action was underscored in studies focusing on dinitro derivatives, which showed significant efficacy against Leishmania donovani . This aligns with the structural characteristics of this compound.

特性

IUPAC Name |

5-chloro-3-nitropyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O3/c7-4-1-6(9(11)12)5(3-10)8-2-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRAYZCNSPVZHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。